molecular formula C6H14ClNO B1323394 2-Aminocyclohexanol hydrochloride CAS No. 89584-01-0

2-Aminocyclohexanol hydrochloride

Cat. No.: B1323394
CAS No.: 89584-01-0
M. Wt: 151.63 g/mol
InChI Key: LKKCSUHCVGCGFA-UHFFFAOYSA-N
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Description

2-Aminocyclohexanol hydrochloride is an organic compound with the chemical formula C6H13NO·HCl. It is a derivative of cyclohexanol, where an amino group is attached to the second carbon of the cyclohexane ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminocyclohexanol hydrochloride can be synthesized through the reaction of 2-cyclohexyl ketone with ammonia. The process involves the following steps :

    Formation of 2-hydroxycyclohexylamine: 2-cyclohexyl ketone is reacted with ammonia under suitable conditions to yield trans-2-hydroxy-1-cyclohexylamine.

    Conversion to 2-aminocyclohexanol: The intermediate is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactions and the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 2-Aminocyclohexanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Aminocyclohexanol hydrochloride has a wide range of applications in scientific research, including:

    Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Industrial Applications: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-aminocyclohexanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • trans-4-Aminocyclohexanol hydrochloride
  • ®-2-aminocyclohexanol
  • (1S,2S)-2-Aminocyclohexanol
  • Cyclohexanecarboxylic acid

Comparison: 2-Aminocyclohexanol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

2-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKCSUHCVGCGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6936-47-6
Record name cis-2-Aminocyclohexanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient way to synthesize cis-2-aminocyclohexanol derivatives according to the research?

A1: The research [] demonstrates that reacting trans-2-acetamidocyclanols with thionyl chloride is a highly effective method for synthesizing cis-2-aminocyclohexanol derivatives. This reaction proceeds through an oxazoline intermediate and results in high yields of the desired cis isomer. The study specifically highlights the advantage of using trans-2-acetamidocyclanols as starting materials for this inversion reaction.

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